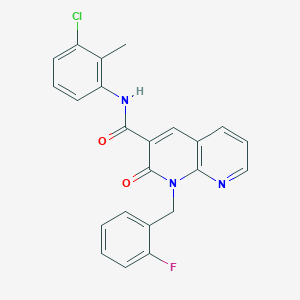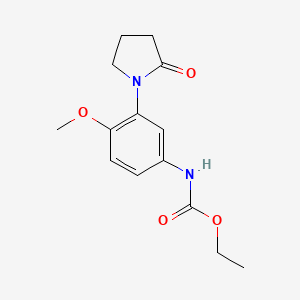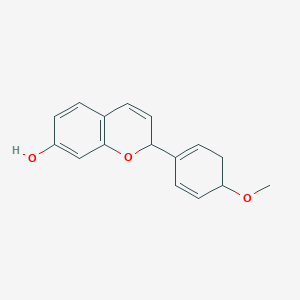![molecular formula C11H13Cl2N3O2 B2843537 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide CAS No. 1103526-17-5](/img/structure/B2843537.png)
2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme that plays a vital role in the activation of B cells and the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Mécanisme D'action
2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide exerts its therapeutic effects by selectively inhibiting the activity of BTK. BTK is a crucial enzyme that plays a vital role in the activation of B cells and the production of antibodies. Inhibition of BTK leads to a reduction in the production of antibodies and a decrease in the activation of B cells. This, in turn, leads to a reduction in inflammation and autoimmune response.
Biochemical and physiological effects:
In addition to its therapeutic effects, 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has also been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide in lab experiments is its selectivity for BTK. This allows for the specific inhibition of BTK without affecting other kinases. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the use of BTK inhibitors in combination with other therapies for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BTK inhibition and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide involves a multi-step process. The starting material is 5,6-dichloropyridin-3-amine, which is reacted with ethyl chloroformate to form the ethyl carbamate intermediate. This intermediate is then reacted with N,N-diisopropylethylamine and formic acid to form the formamide intermediate. Finally, the formamide intermediate is reacted with N-ethylpropanamide to yield the desired product.
Applications De Recherche Scientifique
2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been shown to be effective in the treatment of certain types of cancer, including lymphoma and leukemia.
Propriétés
IUPAC Name |
5,6-dichloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-3-14-10(17)6(2)16-11(18)7-4-8(12)9(13)15-5-7/h4-6H,3H2,1-2H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTUGBIAFBDEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)
![N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)

![N-phenethyl-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2843471.png)

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2843476.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2843477.png)